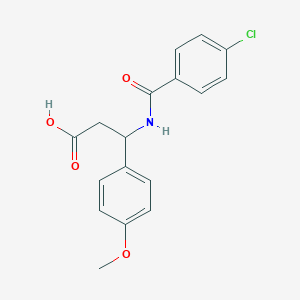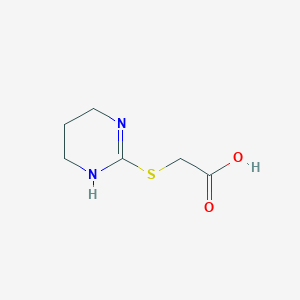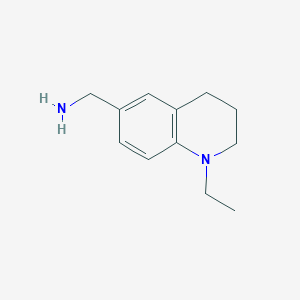
4-Metil-2-feniltiofeno
Descripción general
Descripción
4-Methyl-2-phenylthiophene is a compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromaticity and are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The presence of a methyl group at the 4-position and a phenyl group at the 2-position in 4-methyl-2-phenylthiophene suggests that it could exhibit interesting electronic and structural properties, potentially useful in various applications such as organic semiconductors and conductive polymers.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a supercrowded tetraferrocenylthiophene compound was synthesized using a Negishi ferrocenylation of tetrabromothiophene with a zinc compound and a palladium catalyst . Although this synthesis does not directly pertain to 4-methyl-2-phenylthiophene, it demonstrates the type of cross-coupling reactions that are often employed in the synthesis of substituted thiophenes. Similarly, polythiophenes with various substituents, including methyl groups, have been synthesized by chemical polymerization using iron(III) chloride as the oxidizing agent . These methods could potentially be adapted for the synthesis of 4-methyl-2-phenylthiophene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their physical and chemical properties. For example, in a related compound, the crystal structure analysis revealed that the phenyl and thiophene rings are not coplanar, which could affect the electronic properties of the molecule . The configuration of the substituents around the thiophene core can significantly influence the conjugation and, consequently, the optical and electronic behavior of the compound.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, primarily due to their aromatic nature and the reactivity of the sulfur atom. The presence of substituents can further influence the reactivity pattern. For example, the introduction of electron-donating or electron-withdrawing groups can make the thiophene ring more nucleophilic or electrophilic, respectively. This can lead to a range of reactions, including electrophilic aromatic substitution, nucleophilic vinylic substitution, and coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methyl-2-phenylthiophene would be influenced by its molecular structure. The electron-donating methyl group and the electron-withdrawing phenyl group would impact the electron density distribution within the molecule, potentially affecting its optical and electronic properties. For instance, conjugated polythiophenes exhibit varying degrees of conductivity and are of interest as conductive polymers . The introduction of bulky substituents can also affect the solubility and thermal stability of thiophene-based compounds . Additionally, the mesomorphic properties of phenylthiophene liquid crystals indicate that the length and nature of substituents can control the phase behavior of these materials .
Aplicaciones Científicas De Investigación
Papel en la química medicinal
Los análogos basados en tiofeno, como el 4-Metil-2-feniltiofeno, han sido de interés para un número creciente de científicos como una posible clase de compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Química industrial
Los derivados del tiofeno se utilizan en la química industrial . Por ejemplo, se utilizan como inhibidores de la corrosión , que pueden ayudar a proteger las superficies metálicas de la corrosión.
Ciencia de materiales
En el campo de la ciencia de materiales, las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Estos semiconductores tienen una amplia gama de aplicaciones, incluidas las células solares, los sensores y los diodos emisores de luz.
Transistores de efecto de campo orgánico (OFET)
Los derivados del tiofeno también se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Los OFET son un tipo de transistor que utiliza un semiconductor orgánico en su canal.
Diodos emisores de luz orgánica (OLED)
Los derivados del tiofeno se utilizan en la fabricación de diodos emisores de luz orgánica (OLED) . Los OLED son un tipo de diodo emisor de luz (LED) en el que la capa electroluminiscente emisora es una película de compuesto orgánico que emite luz en respuesta a una corriente eléctrica.
Propiedades farmacológicas
Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas , antiinflamatorias , antimicrobianas , antihipertensivas , y antiateroscleróticas .
Mecanismo De Acción
While the specific mechanism of action for 4-Methyl-2-phenylthiophene is not detailed in the retrieved information, thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHULNAHLSPUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)
![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)
![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)
![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)



![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)
![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)